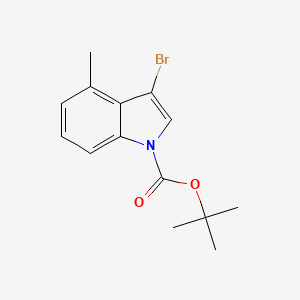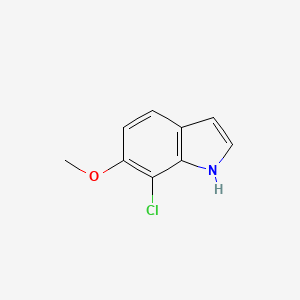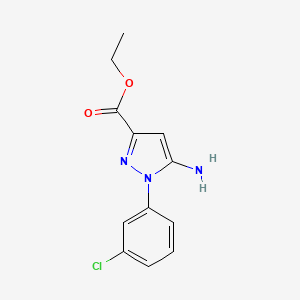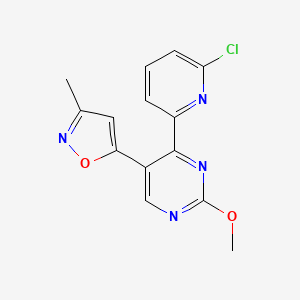![molecular formula C7H3BrF3N3 B572438 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1262639-31-5](/img/structure/B572438.png)
5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) are important structural motifs in active agrochemical and pharmaceutical ingredients . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Scientific Research Applications
Synthesis of New Polyheterocyclic Compounds
Research highlights the utilization of derivatives of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine as precursors for constructing new polyheterocyclic ring systems. These derivatives have been employed to synthesize various novel compounds through reactions with different chemical reagents, demonstrating their versatility in organic synthesis. For instance, Abdel‐Latif et al. (2019) detailed the synthesis of pyrazolo[3,4-b]pyridine-based heterocycles with potential antibacterial properties (Abdel‐Latif, Fatima S. Mehdhar, & Ghada E. Abdel-Ghani, 2019).
Spectroscopic Characterization and Optical Properties
The spectroscopic and optical properties of 5-Bromo-2-(trifluoromethyl)pyridine have been explored, providing insights into its structural and electronic characteristics. Vural and Kara (2017) performed a comprehensive study using Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopies, and density functional theory (DFT) calculations. Their research delineated the compound's vibrational frequencies, chemical shifts, and non-linear optical properties, contributing to a better understanding of its potential applications in materials science (Vural & Kara, 2017).
Biological Activities
The compound and its derivatives have been investigated for various biological activities, including antibacterial, anti-inflammatory, and anticancer properties. For example, synthesis and characterization studies have shown that certain derivatives exhibit significant antimicrobial and antioxidant activities, suggesting potential therapeutic applications. Variya, Panchal, and Patel (2019) synthesized novel sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating excellent activity against both Gram-positive and Gram-negative bacterial strains (Variya, Panchal, & Patel, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that such compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that such compounds can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds of this nature often influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Such compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-2-1-3-5(12-4)6(14-13-3)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUHHQJWBKGTLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B572370.png)



![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B572378.png)